molecular formula C16H16ClNO3 B5004057 5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide

5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide

Cat. No. B5004057
M. Wt: 305.75 g/mol
InChI Key: MKCQWSGPJHBZOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide is a chemical compound that is widely used in scientific research. It is also known by its chemical name, GW 501516. This compound is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide involves its selective agonist activity towards PPARδ. PPARδ is a nuclear receptor that plays a key role in lipid metabolism, glucose homeostasis, and insulin sensitivity. Activation of PPARδ by this compound leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved lipid metabolism, glucose homeostasis, and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve lipid metabolism, glucose homeostasis, and insulin sensitivity, making it a potential treatment for metabolic disorders such as obesity and type 2 diabetes. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential treatment for inflammatory and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide in lab experiments is its selective agonist activity towards PPARδ. This allows for the specific targeting of PPARδ and the identification of its downstream effects. However, one of the limitations of using this compound is its potential toxicity and the need for careful dosing and monitoring in lab experiments.

Future Directions

There are several future directions for the use of 5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide in scientific research. One potential direction is the development of this compound as a treatment for metabolic disorders such as obesity and type 2 diabetes. Another potential direction is the use of this compound as a treatment for inflammatory and neurodegenerative diseases. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop safe and effective dosing strategies for its use in humans.

Synthesis Methods

The synthesis of 5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide involves the reaction of 2-methoxy-5-methylphenol with thionyl chloride to produce 2-chloro-5-methylphenol. This is then reacted with 4-chloro-2-methoxybenzoic acid to produce this compound. The synthesis method has been optimized to produce high yields of the compound with high purity and is widely used in scientific research.

Scientific Research Applications

5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide has been extensively used in scientific research due to its selective agonist activity towards PPARδ. This has led to the identification of several potential therapeutic applications for this compound. It has been shown to have a positive effect on lipid metabolism, glucose homeostasis, and insulin sensitivity, making it a potential treatment for metabolic disorders such as obesity and type 2 diabetes. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential treatment for inflammatory and neurodegenerative diseases.

properties

IUPAC Name

5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-10-4-6-15(21-3)13(8-10)18-16(19)12-9-11(17)5-7-14(12)20-2/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCQWSGPJHBZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.